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Compound of Interest

Compound Name: Allyl phenyl sulfide

Cat. No.: B1266259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic data for allyl phenyl sulfide. The information presented herein

is intended to serve as a comprehensive resource for researchers and professionals involved

in chemical synthesis, characterization, and drug development, facilitating the unambiguous

identification and structural elucidation of this compound.

Introduction
Allyl phenyl sulfide is a versatile organosulfur compound utilized in various chemical

syntheses, including as a precursor for polymers and in the development of novel therapeutic

agents. Accurate and detailed spectroscopic data are paramount for its quality control and for

understanding its role in complex reaction mechanisms. This guide presents a consolidated

overview of its 1H NMR, 13C NMR, and FT-IR spectral characteristics, supplemented with

detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following sections detail the 1H and 13C NMR data for allyl phenyl sulfide,

typically recorded in deuterated chloroform (CDCl3).

1H NMR Spectroscopic Data
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The proton NMR spectrum of allyl phenyl sulfide exhibits characteristic signals for both the

allyl and phenyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative

to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment
Chemical Shift (δ) /

ppm
Multiplicity

Coupling Constant

(J) / Hz

H-2', H-6' (ortho) ~7.35 - 7.45 Multiplet -

H-3', H-4', H-5' (meta,

para)
~7.20 - 7.35 Multiplet -

H-2 ~5.85 - 6.00 ddt
Jtrans ≈ 16.8, Jcis ≈

9.9, Jvicinal ≈ 6.6

H-3a (trans) ~5.15 - 5.25 d Jtrans ≈ 16.8

H-3b (cis) ~5.05 - 5.15 d Jcis ≈ 9.9

H-1 ~3.55 - 3.65 d Jvicinal ≈ 6.6

13C NMR Spectroscopic Data
The 13C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts are reported in ppm relative to TMS.

Carbon Assignment Chemical Shift (δ) / ppm

C-1' (ipso) ~135.5

C-4' (para) ~129.0

C-2', C-6' (ortho) ~128.8

C-3', C-5' (meta) ~126.5

C-2 ~134.0

C-3 ~117.0

C-1 ~39.0
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Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups

present in a molecule through their characteristic vibrational frequencies. The table below lists

the principal absorption bands for allyl phenyl sulfide.

Wavenumber (cm-1) Vibrational Mode Functional Group

~3080 C-H stretch =C-H (alkene)

~3060 C-H stretch Ar-H (aromatic)

~2920, ~2850 C-H stretch -CH2- (aliphatic)

~1635 C=C stretch Alkene

~1580, ~1480 C=C stretch Aromatic ring

~1440 CH2 scissoring -CH2-

~990, ~915 =C-H bend (out-of-plane) Alkene

~740, ~690 Ar-H bend (out-of-plane) Monosubstituted benzene

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and FT-IR spectra of liquid

samples such as allyl phenyl sulfide.

NMR Spectroscopy Protocol
4.1.1. Sample Preparation

Approximately 10-20 mg of allyl phenyl sulfide is accurately weighed and dissolved in

about 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard.[1]

The solution is transferred into a clean, dry 5 mm NMR tube.

The NMR tube is capped and carefully inverted several times to ensure a homogeneous

solution.
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4.1.2. Instrument Parameters and Data Acquisition

The 1H and 13C NMR spectra are recorded on a 400 MHz (or higher field) NMR

spectrometer equipped with a broadband probe.[2]

The spectrometer is locked onto the deuterium signal of the CDCl3 solvent.

The magnetic field is shimmed to optimize its homogeneity and achieve sharp, symmetrical

peaks.

For 1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters

include a spectral width of approximately 16 ppm, a pulse width corresponding to a 30-45°

flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are co-added.

For 13C NMR, a proton-decoupled pulse program is used. Key acquisition parameters

include a spectral width of approximately 220 ppm, a pulse width corresponding to a 30-45°

flip angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger

number of scans (e.g., 128 to 1024) are acquired to achieve an adequate signal-to-noise

ratio.[1]

4.1.3. Data Processing

The acquired Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phase-corrected and baseline-corrected.

The 1H and 13C spectra are referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol
4.2.1. Sample Preparation

A drop of neat allyl phenyl sulfide is placed on the center of a clean, dry potassium bromide

(KBr) or sodium chloride (NaCl) salt plate.[3]

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]
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The plates are mounted in the sample holder of the FT-IR spectrometer.

4.2.2. Instrument Parameters and Data Acquisition

A background spectrum of the empty sample compartment (or clean salt plates) is recorded

to account for atmospheric CO2 and H2O, as well as any instrumental artifacts.

The sample is then placed in the spectrometer.

The spectrum is typically recorded over the range of 4000-400 cm-1.

A resolution of 4 cm-1 is commonly used, and 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

4.2.3. Data Processing

The sample spectrum is ratioed against the background spectrum to generate the final

transmittance or absorbance spectrum.

The peaks are identified and their wavenumbers are recorded.

Spectroscopic Data Correlation and Visualization
The following diagram illustrates the structure of allyl phenyl sulfide and the relationship

between its atoms and their corresponding spectroscopic signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1266259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allyl Phenyl Sulfide Structure

Spectroscopic Data

1H NMR (ppm)

13C NMR (ppm)

IR (cm-1)

H-1: ~3.60
Allyl CH2

H-2: ~5.92
Allyl CH

H-3: ~5.10, ~5.20
Terminal CH2

Ar-H: ~7.20-7.45
Phenyl Protons

C-1: ~39.0Allyl CH2

C-2: ~134.0Allyl CH

C-3: ~117.0
Terminal CH2

Ar-C: ~126.5-135.5

Phenyl Carbons

=C-H: ~3080

Alkene group

Ar-H: ~3060

Aromatic ring

C=C: ~1635

Ar C=C: ~1580, 1480

Click to download full resolution via product page

Caption: Correlation of allyl phenyl sulfide's structure with its key NMR and IR signals.
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Conclusion
This technical guide has provided a detailed compilation of the 1H NMR, 13C NMR, and FT-IR

spectroscopic data for allyl phenyl sulfide. The tabulated data, coupled with the standardized

experimental protocols, offer a valuable resource for the scientific community. The visual

representation of the structure-spectra correlation further aids in the rapid interpretation of the

analytical data. This comprehensive information is crucial for ensuring the identity and purity of

allyl phenyl sulfide in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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